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molecular formula C14H28N2O2 B8460901 Butyl 4-[2-(2-methylbutan-2-yl)hydrazinylidene]pentanoate CAS No. 55296-53-2

Butyl 4-[2-(2-methylbutan-2-yl)hydrazinylidene]pentanoate

Cat. No. B8460901
M. Wt: 256.38 g/mol
InChI Key: JKHQZOVNVQRWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957750

Procedure details

Butyl levulinate t-amylhydrazone was prepared in 90% yield by refluxing an aqueous solution of t-amylhydrazine with an equimolar amount of butyl levulinate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][NH2:7])([CH2:4][CH3:5])([CH3:3])[CH3:2].[C:8]([O:15][CH2:16][CH2:17][CH2:18][CH3:19])(=[O:14])[CH2:9][CH2:10][C:11]([CH3:13])=O>>[C:1]([NH:6][N:7]=[C:11]([CH3:13])[CH2:10][CH2:9][C:8]([O:15][CH2:16][CH2:17][CH2:18][CH3:19])=[O:14])([CH2:4][CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC)NN=C(CCC(=O)OCCCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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